molecular formula C13H16N2O2S2 B3017105 N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propane-1-sulfonamide CAS No. 2034437-79-9

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propane-1-sulfonamide

Cat. No.: B3017105
CAS No.: 2034437-79-9
M. Wt: 296.4
InChI Key: MCNBDLNZOWPVTF-UHFFFAOYSA-N
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Description

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propane-1-sulfonamide is a complex organic compound that features a thiophene ring, a pyridine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propane-1-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation of 2-(thiophen-2-yl)pyridine with a sulfonamide precursor under controlled conditions. The reaction may involve the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent reaction controls ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Comparison with Similar Compounds

Similar Compounds

  • N-(thiophen-2-yl)pyridine-4-sulfonamide
  • N-(pyridin-4-yl)methylpropane-1-sulfonamide
  • N-(2-(thiophen-2-yl)pyridin-3-yl)methylpropane-1-sulfonamide

Uniqueness

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propane-1-sulfonamide is unique due to the specific positioning of the thiophene and pyridine rings, which can influence its binding properties and reactivity. This structural arrangement can result in distinct biological activities and applications compared to its analogs.

Properties

IUPAC Name

N-[(2-thiophen-2-ylpyridin-4-yl)methyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S2/c1-2-8-19(16,17)15-10-11-5-6-14-12(9-11)13-4-3-7-18-13/h3-7,9,15H,2,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNBDLNZOWPVTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NCC1=CC(=NC=C1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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